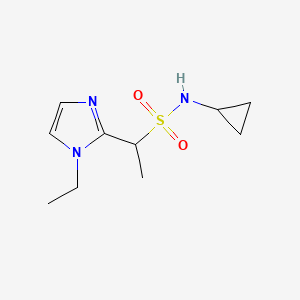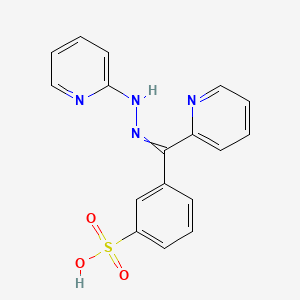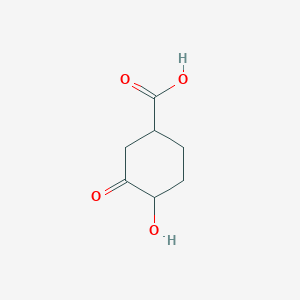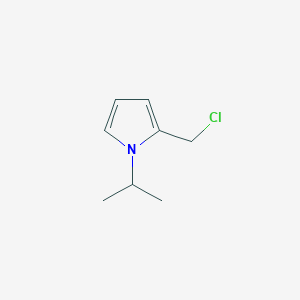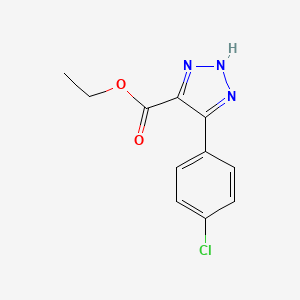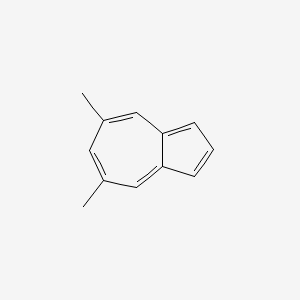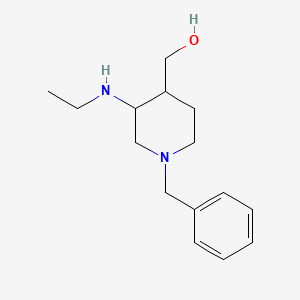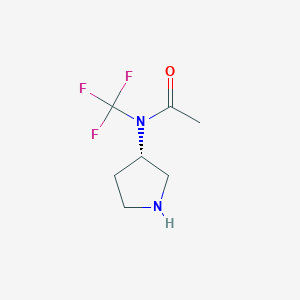![molecular formula C9H7NS B13956816 4,7-Methano-7H-thieno[2,3-C]azepine CAS No. 484032-36-2](/img/structure/B13956816.png)
4,7-Methano-7H-thieno[2,3-C]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-7H-thieno[2,3-C]azepine is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of a broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,7-Methano-7H-thieno[2,3-C]azepine typically involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method is favored due to its efficiency and the ability to produce the desired azepine structure in a single step. Industrial production methods often involve multicomponent heterocyclization reactions, which allow for the simultaneous formation of multiple bonds and the creation of complex structures in a single reaction vessel .
Chemical Reactions Analysis
4,7-Methano-7H-thieno[2,3-C]azepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
4,7-Methano-7H-thieno[2,3-C]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-Methano-7H-thieno[2,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
4,7-Methano-7H-thieno[2,3-C]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
Azepines: These compounds have a seven-membered ring with a nitrogen atom and exhibit diverse biological activities.
Thiazepines: These contain both sulfur and nitrogen atoms in the ring and are known for their pharmacological properties.
Properties
CAS No. |
484032-36-2 |
|---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
5-thia-8-azatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C9H7NS/c1-3-10-5-7(1)8-2-4-11-9(8)6-10/h1-4,6H,5H2 |
InChI Key |
IJLQMYAXILQOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CSC3=CN1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
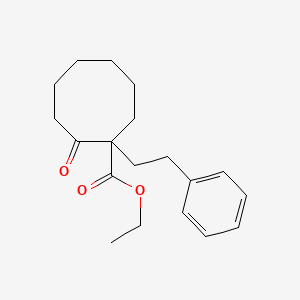
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
